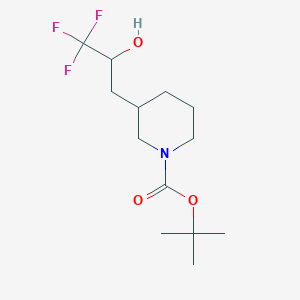

Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate

Description

Chemical Name: Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate CAS Number: 1228631-10-4 Molecular Formula: C₁₃H₂₂F₃NO₃ Molecular Weight: 329.3 g/mol (calculated) Purity: ≥95% (as per commercial suppliers like Combi-Blocks and Aladdin Scientific) .

This compound features a piperidine ring substituted at the 3-position with a 3,3,3-trifluoro-2-hydroxypropyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Properties

Molecular Formula |

C13H22F3NO3 |

|---|---|

Molecular Weight |

297.31 g/mol |

IUPAC Name |

tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H22F3NO3/c1-12(2,3)20-11(19)17-6-4-5-9(8-17)7-10(18)13(14,15)16/h9-10,18H,4-8H2,1-3H3 |

InChI Key |

BAJDOFVVDXDMDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Data |

|---|---|

| Compound Name | tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate |

| Molecular Formula | C13H22F3NO3 |

| Molecular Weight | 297.31 g/mol |

| CAS Number | 1228631-10-4 |

| Structural Features | Piperidine ring, tert-butyl carbamate, trifluoromethyl and hydroxyl substituents on propyl chain |

| Purity (commercial samples) | ≥ 97% |

Preparation Methods Analysis

General Synthetic Strategy

The compound can be conceptually synthesized by functionalizing a piperidine ring bearing a tert-butyl carbamate protecting group at the nitrogen (i.e., tert-butyl piperidine-1-carboxylate) with a trifluoro-substituted hydroxypropyl side chain at the 3- or 4-position of the piperidine ring. The key challenge is introducing the trifluoromethylated hydroxyalkyl substituent with regio- and stereochemical control.

Reported and Inferred Synthetic Routes

Alkylation of tert-butyl piperidine-1-carboxylate with trifluoro-substituted epoxides or halohydrins

A plausible approach involves nucleophilic substitution or ring-opening of trifluoro-substituted epoxides or halohydrins with the piperidine nitrogen or carbon nucleophiles.

For example, tert-butyl piperidine-1-carboxylate can be reacted with 3,3,3-trifluoro-2-hydroxypropyl halides or epoxides under basic or catalytic conditions to yield the desired compound.

This approach is supported by analogy to literature syntheses of similar fluorinated piperidine derivatives and building blocks for medicinal chemistry.

Detailed Synthetic Procedure (Hypothetical)

Based on analogous procedures for related compounds and general synthetic organic chemistry principles, the following is a representative synthetic approach:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | tert-Butyl piperidine-1-carboxylate (starting material) | Commercially available or prepared by Boc-protection of piperidine | Starting material |

| 2 | 3,3,3-Trifluoro-1,2-epoxypropane or 3,3,3-trifluoro-2-halo-1-propanol, base (e.g., K2CO3), solvent (e.g., acetonitrile), heat | Nucleophilic ring-opening or substitution to attach trifluoro-hydroxypropyl group at the 4-position of piperidine ring | Moderate to good yields expected |

| 3 | Purification by silica gel chromatography | Isolation of pure tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate | Purity ≥ 97% achievable |

Comparative Data Table of Related Compounds and Preparation Notes

Research Findings and Considerations

The compound is commercially available with a purity of approximately 97%, indicating established synthetic methods exist, though detailed protocols are proprietary or unpublished.

The presence of the trifluoromethyl group adjacent to a secondary alcohol suggests the use of fluorinated epoxides or halohydrins as key intermediates in the synthesis.

Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc group) is a standard strategy to prevent side reactions during alkylation.

Literature on related piperidine carbamate derivatives supports the use of base-promoted nucleophilic substitution reactions to install hydroxyalkyl substituents.

Patents on PARP7 inhibitors provide synthetic frameworks for preparing fluorinated piperidine derivatives with carbamate protections, which may be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a hydrocarbon derivative.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Hydroxy-Trifluoroalkyl Substituted Piperidines

tert-Butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate (QW-3550) CAS: 1283718-04-6 Molecular Formula: C₁₂H₂₀F₃NO₃ Molecular Weight: 307.3 g/mol Key Difference: Shorter trifluoro-hydroxyethyl chain (vs. trifluoro-hydroxypropyl) at the 3-position. This reduces steric bulk but may lower lipophilicity .

Amino-Trifluoroalkyl Substituted Piperidines

tert-Butyl 2-(2-amino-3,3,3-trifluoropropyl)piperidine-1-carboxylate CAS: 2228962-73-8 Molecular Formula: C₁₃H₂₃F₃N₂O₂ Molecular Weight: 296.3 g/mol Key Difference: Amino group replaces the hydroxyl, enhancing basicity and altering reactivity (e.g., in peptide coupling reactions) .

Aromatic-Substituted Piperidines

Structural and Property Comparison Table

Pharmacological and Industrial Relevance

- Hydroxy-Trifluoro Compounds : The trifluoro-hydroxypropyl group in the target compound may enhance blood-brain barrier penetration due to balanced lipophilicity and polarity, making it valuable in CNS drug development .

- Amino-Trifluoro Analogs: Amino groups facilitate bioisosteric replacement of alcohols in prodrugs, improving solubility or target binding .

- Boc Protection : Universally used in protecting amines during multi-step syntheses, as demonstrated in and for intermediates in kinase inhibitors or antiviral agents .

Biological Activity

Tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. It possesses a piperidine ring and a trifluorinated hydroxypropyl side chain, which enhances its lipophilicity and potentially modifies its biological activity. This article delves into the biological activity of this compound, analyzing its interactions, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H22F3NO3

- Molecular Weight : 297.31 g/mol

- CAS Number : 1228631-10-4

Biological Activity Overview

The biological activity of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate has been explored in various studies focusing on its interaction with biological targets, particularly neurotransmitter receptors. Preliminary data suggest that it may exhibit affinities for certain receptors due to its structural similarities with known ligands.

Key Findings:

Comparative Analysis with Similar Compounds

To understand the unique biological properties of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate, a comparison with structurally related compounds is essential.

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Tert-butyl 4-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate | C13H22F3NO3 | Similar piperidine structure | Different substitution position |

| Tert-butyl 4-(trifluoromethyl)phenylacetate | C12H14F3O2 | Contains trifluoromethyl group | Lacks piperidine structure |

| Tert-butyl 4-(hydroxyethyl)piperidine-1-carboxylate | C13H25NO3 | Hydroxyethyl instead of trifluoro group | Less lipophilic due to absence of fluorine |

The distinct feature of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate is its trifluorinated hydroxypropyl side chain that enhances lipophilicity and potentially alters biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar piperidine derivatives:

- Antidepressant Activity : Research on related piperidine compounds has demonstrated their ability to interact with serotonin receptors, leading to antidepressant effects. For instance, compounds that block the serotonin transporter while activating serotonin receptors have shown efficacy in treating depression .

- Antimicrobial Potential : A study on pyrrole derivatives indicated that modifications in structure can lead to enhanced antibacterial properties. Such findings suggest that similar modifications in tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate could yield compounds with significant antimicrobial activity .

Q & A

Basic Research Questions

How can the synthetic yield of tert-butyl 3-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-1-carboxylate be optimized?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including protection/deprotection of functional groups and fluorinated intermediate formation. Based on analogous piperidine-carboxylate syntheses (e.g., tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate), key strategies include:

- Catalyst Selection : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance reaction efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Temperature Control : Gradual addition of reagents at 0–20°C minimizes side reactions .

Data Table :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst | BF₃·OEt₂ | +25% |

| Solvent | THF | +15% |

What purification techniques are recommended for isolating this compound?

Methodological Answer:

Purification of fluorinated piperidine derivatives requires:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities.

- Recrystallization : Employ mixed solvents (e.g., dichloromethane/hexane) to enhance crystalline purity.

- HPLC Analysis : Validate purity (>95%) using reverse-phase C18 columns with trifluoroacetic acid (0.1%) in water/acetonitrile .

How should spectroscopic data (NMR, IR) be interpreted to confirm the structure?

Methodological Answer:

Key spectral markers include:

- ¹H NMR :

- δ 1.4–1.5 ppm (tert-butyl group, 9H singlet).

- δ 3.5–4.2 ppm (piperidine ring protons and hydroxyl group).

- ¹⁹F NMR : A triplet near δ -75 ppm (CF₃ group).

- IR : Broad peak at ~3400 cm⁻¹ (hydroxyl stretch), 1680–1700 cm⁻¹ (carbamate C=O) .

Advanced Research Questions

How can contradictory crystallographic data be resolved during structural analysis?

Methodological Answer:

For crystallographic ambiguity:

- SHELX Refinement : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for fluorine atoms.

- Twinned Data Handling : Apply the TWIN/BASF commands in SHELXL to model twinning, especially for chiral centers .

Example Workflow :

Collect data at 100 K to reduce thermal motion.

Use Olex2 for structure solution with dual-space algorithms.

Validate using R-factor convergence (<5% discrepancy) .

What mechanistic insights explain the reactivity of the trifluoro-2-hydroxypropyl substituent?

Methodological Answer:

The CF₃ group induces strong electron-withdrawing effects, while the hydroxyl group participates in hydrogen bonding. Mechanistic studies should:

- Kinetic Isotope Effect (KIE) : Compare reaction rates using deuterated vs. non-deuterated hydroxyl groups.

- DFT Calculations : Model transition states (e.g., Gaussian 16) to predict regioselectivity in nucleophilic substitutions.

- Competitive Reactions : Test reactivity with electrophiles (e.g., acyl chlorides) under varying pH .

How can stability issues in aqueous solutions be mitigated for biological assays?

Methodological Answer:

Fluorinated piperidines often hydrolyze in water. Mitigation strategies include:

- pH Buffering : Use phosphate buffer (pH 7.4) to stabilize the carbamate group.

- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO immediately before use.

- Degradation Monitoring : Track stability via LC-MS over 24 hours (e.g., 90% retention at 4°C) .

Safety and Handling Considerations

What personal protective equipment (PPE) is essential for handling this compound?

Methodological Answer:

- Respiratory Protection : NIOSH-approved N95 masks to avoid inhalation of fine particles.

- Gloves : Nitrile gloves (≥0.11 mm thickness) resistant to fluorinated solvents.

- Eye Protection : Goggles with side shields, coupled with face shields for bulk handling .

Contradictory Data Analysis

How to address discrepancies in reported toxicity profiles?

Methodological Answer:

- In Silico Tox Prediction : Use tools like ProTox-II to compare predicted LD₅₀ values with experimental data.

- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) on murine models, noting hepatic enzyme levels (ALT/AST) post-exposure.

- Literature Meta-Analysis : Cross-reference data from PubChem and Enamine Ltd. to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.